MFCD06438705

Description

MFCD06438705 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds often exhibit unique electronic and steric properties, making them valuable in catalytic reactions, including cross-coupling and hydrogenation processes .

Based on analogous MDL entries (e.g., MFCD13195646 in ), MFCD06438705 likely possesses a phosphine-alkene hybrid ligand framework, which enhances metal center stability and reactivity. Its molecular weight, solubility, and coordination behavior can be inferred from structurally similar compounds, such as those with boronic acid or heterocyclic substituents .

Properties

IUPAC Name |

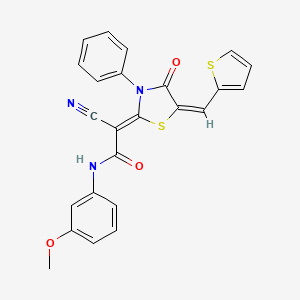

(2Z)-2-cyano-N-(3-methoxyphenyl)-2-[(5E)-4-oxo-3-phenyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S2/c1-30-18-10-5-7-16(13-18)26-22(28)20(15-25)24-27(17-8-3-2-4-9-17)23(29)21(32-24)14-19-11-6-12-31-19/h2-14H,1H3,(H,26,28)/b21-14+,24-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDGDNSXPLCIPH-XVXXCEHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=C2N(C(=O)C(=CC3=CC=CS3)S2)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C(=C\2/N(C(=O)/C(=C\C3=CC=CS3)/S2)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06438705” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD06438705” is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. Industrial production also includes steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD06438705” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions of “MFCD06438705” are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates. Common reagents include acids, bases, and solvents that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of “MFCD06438705” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

“MFCD06438705” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: “MFCD06438705” is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which “MFCD06438705” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of MFCD06438705 and Similar Compounds

Structural and Functional Differences

MFCD13195646: Contains a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions. Exhibits lower water solubility (0.24 mg/mL) compared to MFCD06438705, likely due to bromine and chlorine substituents .

MFCD02258901: Features a 3,4-dihydroisoquinolinone core, common in bioactive molecules. Synthesized via alkylation or hydroxylation, with applications in drug discovery . Higher solubility in polar solvents (e.g., DMF) due to its hydroxyl and ketone groups .

Research Findings and Limitations

- Advantages of MFCD06438705 : Hybrid ligands offer tunable steric effects, improving catalytic selectivity. However, synthetic complexity and cost remain challenges .

- Comparison with Boron-Containing Analogs : MFCD13195646’s boron group provides superior reactivity in cross-coupling but limits solubility in aqueous systems .

- Pharmaceutical Relevance : MFCD02258901’s structural simplicity enables rapid derivatization, though its catalytic utility is less explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.